molecular formula C6H10N4O2 B1380201 4-(2-Azidoethyl)morpholin-3-one CAS No. 1508938-10-0

4-(2-Azidoethyl)morpholin-3-one

Cat. No.: B1380201
CAS No.: 1508938-10-0
M. Wt: 170.17 g/mol
InChI Key: RQQBDOWOCHISFI-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)morpholin-3-one is a chemical compound that features a morpholine ring substituted with an azidoethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethyl)morpholin-3-one typically involves the reaction of morpholine derivatives with azido compounds. One common method includes the nucleophilic substitution of a halogenated morpholine with sodium azide under appropriate conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)morpholin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Azidoethyl)morpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)morpholin-3-one involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive handle that can be targeted by alkyne-containing molecules, leading to the formation of stable triazole linkages .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the azido group.

    4-(2-Aminoethyl)morpholin-3-one: A reduced form where the azido group is replaced by an amino group.

    4-(2-Hydroxyethyl)morpholin-3-one: A hydroxylated analog.

Uniqueness

4-(2-Azidoethyl)morpholin-3-one is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry. This sets it apart from other morpholine derivatives that lack this functional group .

Properties

IUPAC Name

4-(2-azidoethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-9-8-1-2-10-3-4-12-5-6(10)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQBDOWOCHISFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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